D-Arabinose-2-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Research: Autophagy Induction in Breast Cancer

D-Arabinose-2-13C: has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This compound restricts the proliferation of tumor cells, which is crucial for developing targeted therapies. The efficacy of D-Arabinose-2-13C in inhibiting the growth of breast cancer cells has been validated through in vitro and in vivo studies, making it a promising candidate for further cancer research.

Microbial Studies: Biofilm Formation Inhibition

In microbiology, D-Arabinose-2-13C demonstrates the ability to suppress the formation of biofilms originating from single or consortia bacteria on titanium discs . This is achieved by inhibiting the activity of quorum sensing molecules, which are essential for biofilm maturation and maintenance. This application is particularly relevant in preventing bacterial colonization on medical implants and devices.

Biomolecular NMR: Metabolic Research

The stable isotope labeling of D-Arabinose-2-13C makes it an invaluable tool for biomolecular NMR (Nuclear Magnetic Resonance) studies . Researchers can track the metabolism of D-Arabinose-2-13C in various biological systems, providing insights into metabolic pathways and the role of carbohydrates in cellular processes.

Synthetic Chemistry: Isotope Labeling

D-Arabinose-2-13C: serves as a critical substrate for isotope labeling in synthetic chemistry . It allows for the synthesis, biosynthesis, purification, and characterization of small molecules, which is essential for the development of pharmaceuticals and other chemical entities.

Foodomics: Standards for Identification and Quantification

In the field of foodomics, D-Arabinose-2-13C is used as a standard for the identification and quantification of metabolites . Its stable isotope labeling ensures accurate measurement of metabolic fluxes in food-related studies, aiding in the understanding of the nutritional and functional aspects of food components.

Sensitivity Enhancement in Hyperpolarized Substrates

D-Arabinose-2-13C: can be hyperpolarized to enhance sensitivity in metabolic imaging . This application is crucial in medical diagnostics, where increased sensitivity can lead to better resolution and earlier detection of diseases.

Safety and Hazards

For safety and hazards, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mechanism of Action

Target of Action

D-Arabinose-2-13C is a stable isotope labeled form of D-Arabinose . D-Arabinose is an endogenous metabolite , which means it is naturally produced within the body

Mode of Action

It is known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

D-Arabinose is degraded by Escherichia coli B via some of the L-fucose pathway enzymes and a D-ribulokinase which is distinct from the L-fuculokinase of the L-fucose pathway . D-Arabinose can also be converted to D-Ara via the oxidative and non-oxidative arms of the pentose phosphate pathway .

Pharmacokinetics

It is known that deuteration, a process related to stable isotope labeling, has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

D-Arabinose has been found to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cell lines . The proliferation of cells was dramatically inhibited by D-Arabinose exposure in a dose-dependent manner .

Action Environment

It is known that d-arabinose can suppress the formation of biofilms originating from single or consortia bacteria on titanium discs by inhibiting the activity of the quorum sensing molecule .

properties

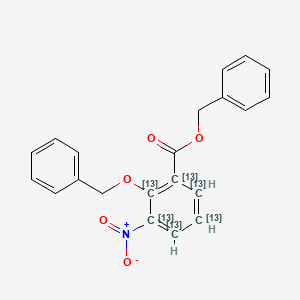

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Arabinose-2-13C involves the conversion of a starting material into the desired compound through a series of reactions.", "Starting Materials": [ "D-Glucose-1-13C", "D-Glucose-6-13C", "D-Arabinose" ], "Reaction": [ { "Step 1": "D-Glucose-1-13C is converted to D-Glucose-6-13C through a phosphohexose isomerase-catalyzed isomerization reaction." }, { "Step 2": "D-Glucose-6-13C is converted to D-Arabinose-6-13C through a series of reactions involving epimerization, reduction, and dehydration." }, { "Step 3": "D-Arabinose-6-13C is further converted to D-Arabinose-2-13C through a series of reactions involving oxidation, reduction, and isomerization." } ] } | |

CAS RN |

101615-87-6 |

Molecular Formula |

C5H10O5 |

Molecular Weight |

151.122 |

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal |

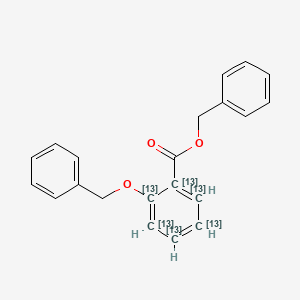

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |

InChI Key |

PYMYPHUHKUWMLA-GZOCJTDTSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

synonyms |

D-[2-13C]Arabinose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)